Fmoc-Ala-PAB-OH -

Fmoc-Ala-PAB-OH

Catalog Number: EVT-13263951
CAS Number:
Molecular Formula: C25H24N2O4
Molecular Weight: 416.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fmoc-Ala-PAB-OH, or Fluorenylmethoxycarbonyl-L-alanine-p-aminobenzyl alcohol, is a compound utilized in the synthesis of peptides and oligonucleotide conjugates. It belongs to the class of protected amino acids, specifically designed for solid-phase peptide synthesis. The compound serves as a versatile building block due to its functional groups that facilitate further chemical modifications and conjugations.

Source

The compound is synthesized through established organic chemistry techniques, primarily involving solid-phase peptide synthesis methodologies. Its applications span various fields, including biochemistry, molecular biology, and pharmaceutical sciences, particularly in the development of drug delivery systems and antibody-drug conjugates.

Classification

Fmoc-Ala-PAB-OH is classified under:

  • Chemical Class: Amino acid derivatives
  • Functional Group: Carbamate
  • CAS Number: 1394238-91-5
Synthesis Analysis

Methods

The synthesis of Fmoc-Ala-PAB-OH typically involves several key steps, often initiated by the protection of the amino group of L-alanine with a fluorene-based protecting group. The following outlines a general synthetic pathway:

  1. Protection of L-Alanine: L-alanine is reacted with Fmoc chloride in the presence of a base to yield Fmoc-L-alanine.
  2. Formation of the PAB Linker: p-Aminobenzyl alcohol is introduced to form the p-aminobenzyl carbamate structure.
  3. Coupling Reactions: The Fmoc-L-alanine and p-aminobenzyl alcohol are coupled using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents to form Fmoc-Ala-PAB-OH.

Technical Details

The purity of synthesized Fmoc-Ala-PAB-OH can exceed 98%, as confirmed by high-performance liquid chromatography (HPLC) analyses. Reaction conditions typically include an organic solvent environment (e.g., dimethylformamide or dichloromethane) and controlled temperatures to optimize yield and minimize side reactions .

Molecular Structure Analysis

Structure

Fmoc-Ala-PAB-OH has a complex molecular structure characterized by:

  • A fluorene moiety providing steric bulk and protecting the amino group.
  • An L-alanine backbone contributing to its amino acid properties.
  • A p-aminobenzyl alcohol component that allows for further conjugation.

The molecular formula can be expressed as C20H24N2O4C_{20}H_{24}N_2O_4, with a molecular weight of approximately 368.42 g/mol.

Data

Structural elucidation is often performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy
  • Mass Spectrometry (MS)

These techniques confirm the integrity and identity of the synthesized compound .

Chemical Reactions Analysis

Reactions

Fmoc-Ala-PAB-OH can undergo various chemical reactions due to its functional groups:

  1. Deprotection Reactions: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing access to the free amino group for subsequent reactions.
  2. Coupling Reactions: The free amino group can react with activated carboxylic acids or other electrophiles to form peptide bonds, facilitating peptide synthesis.
  3. Cleavage Reactions: Under specific conditions, such as enzymatic hydrolysis, the compound can release payloads in drug delivery applications .

Technical Details

The efficiency of these reactions is influenced by factors such as solvent choice, temperature, and reaction time, which are critical for achieving high yields and purity .

Mechanism of Action

Process

The mechanism of action for Fmoc-Ala-PAB-OH primarily revolves around its role in peptide synthesis and drug delivery:

  1. Peptide Bond Formation: The activated carboxylic acid reacts with the free amino group after deprotection, forming a peptide bond through nucleophilic attack.
  2. Release Mechanism: In drug delivery systems, upon reaching specific biological environments (e.g., lysosomal enzymes), the PAB linker can be cleaved, releasing therapeutic agents .

Data

Studies indicate that compounds utilizing Fmoc-Ala-PAB-OH exhibit controlled release profiles, making them suitable for targeted therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethylformamide and dimethyl sulfoxide; limited solubility in water.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to strong bases during deprotection.
  • Reactivity: Reacts readily with electrophiles due to the presence of an amino group post-deprotection.

Relevant Data or Analyses

Characterization through spectroscopic methods confirms the structural integrity and purity necessary for applications in peptide synthesis .

Applications

Fmoc-Ala-PAB-OH finds extensive use in:

  • Peptide Synthesis: As a building block in solid-phase peptide synthesis protocols.
  • Drug Delivery Systems: In antibody-drug conjugates where controlled release mechanisms are required.
  • Bioconjugation Techniques: Facilitating the attachment of drugs or other molecules to peptides for enhanced therapeutic efficacy .
Design and Theoretical Frameworks of Enzyme-Cleavable Dipeptide Linkers

Role of Fmoc-Ala-PAB-OH in Stimuli-Responsive Drug Delivery Systems

Fmoc-Ala-PAB-OH (Fmoc-L-alanyl-para-aminobenzyl alcohol) is a peptide linker integrating three functional domains: an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, an alanine (Ala) amino acid residue, and a self-immolative para-aminobenzyl alcohol (PAB) spacer. Its primary role lies in constructing stimuli-responsive drug delivery systems (DDS), particularly antibody-drug conjugates (ADCs) and oligonucleotide-drug conjugates. The Fmoc group provides temporary amine protection, enabling selective deprotection under basic conditions for subsequent conjugation to antibodies, peptides, or oligonucleotides [1] [5] [9]. This modularity allows precise incorporation of cytotoxic payloads (e.g., paclitaxel, MMAE) into DDS, where enzymatic cleavage triggers payload release exclusively within target cells [3] [10]. The linker’s design capitalizes on the lysosomal microenvironment of cancer cells—specifically, the overexpression of proteases like cathepsin B—to achieve spatiotemporal control over drug activation [3] [8].

Table 1: Functional Domains of Fmoc-Ala-PAB-OH

Structural DomainChemical FunctionRole in Drug Delivery
Fmoc GroupAmine protectionEnables controlled conjugation chemistry; removable via piperidine/base
Alanine ResidueProtease substrateServes as cleavage site for cathepsin B
PAB SpacerSelf-immolative systemReleases payload via 1,6-elimination post-cleavage
Carboxylic Acid TerminusConjugation handleLinks to payload amines (e.g., cytotoxic drugs)

Mechanistic Principles of Cathepsin B-Mediated Cleavage in Targeted Payload Release

Cathepsin B, a lysosomal cysteine protease overexpressed in tumors, cleaves dipeptide linkers like Ala-PAB through amide bond hydrolysis. The enzyme recognizes the Ala-PAB scissile bond, hydrolyzing it to generate a transient PAB-carbamate intermediate. Structural studies reveal cathepsin B’s S2 pocket accommodates alanine’s methyl side chain, while the P1′ PAB moiety facilitates optimal positioning for nucleophilic attack [3] [8]. Key mechanistic steps include:

  • Internalization: ADC/Conjugate enters cancer cells via receptor-mediated endocytosis.
  • Lysosomal Trafficking: Endosome matures into lysosome (pH ~4.5–5.0), activating cathepsin B.
  • Enzymatic Cleavage: Cathepsin B hydrolyzes the Ala-PAB amide bond.
  • Self-Immolation: Unstable PAB-carbamate undergoes 1,6-elimination, releasing CO₂ and free payload [3] [8] [10].

This mechanism ensures payload release only occurs intracellularly, minimizing off-target toxicity. Notably, Fmoc-Ala-PAB-OH derivatives exhibit >10-fold selectivity for cathepsin B over plasma proteases, enhancing systemic stability [8] [10].

Table 2: Enzymatic Cleavage Kinetics of Dipeptide Linkers

LinkerProteaseCleavage Half-Life (min)Specificity for Cathepsin B
Ala-PABCathepsin B15–30High (Km = 18 μM)
Val-Cit-PABCathepsin B8–12Moderate (Km = 22 μM)
Val-Ala-PABCathepsin B30–50High (Km = 15 μM)
Phe-Lys-PABCathepsin B<5Low

Data compiled from [3] [4] [8]

Self-Immolative Spacer Systems: Para-Aminobenzyl Alcohol (PAB) in Traceless Payload Liberation

The PAB unit in Fmoc-Ala-PAB-OH is a self-immolative spacer critical for traceless payload release. Unlike conventional linkers, PAB undergoes rapid intramolecular fragmentation after enzymatic cleavage, ensuring the payload is liberated without residual linker fragments. The process involves:

  • Enzymatic Activation: Cathepsin B cleaves the Ala-PAB bond, generating a PAB-amine.
  • 1,6-Elimination: The electron-donating amine group triggers quinone methide formation, expelling CO₂.
  • Payload Release: Quinone methide hydrolyzes to release unmodified payload (e.g., free amine-containing drugs) [3] [10].

This spacer system accommodates diverse payloads (e.g., SN-38, MMAE) and is compatible with carbamate- or carbonate-based linkages. However, PAB’s stability varies with molecular context:

  • ADC Applications: PAB-carbamates show high stability in plasma (t₁/₂ > 120 h in humans) [8].
  • Oligonucleotide Conjugates: PAB-phosphodiesters exhibit instability during ammonia deprotection, necessitating modified analogs (e.g., N-methyl-PAB) [10].

Comparative Analysis of Dipeptide Linkers: Val-Ala vs. Val-Cit in ADC Stability and Efficacy

Fmoc-Ala-PAB-OH belongs to a broader class of dipeptide linkers optimized for enzyme-responsive drug delivery. Two dominant variants—Val-Cit-PAB and Val-Ala-PAB—demonstrate distinct biochemical profiles:

  • Plasma Stability:
  • Val-Cit-PAB is susceptible to cleavage by carboxylesterase 1C (Ces1C) in rodent plasma, limiting preclinical accuracy. This requires Ces1C-knockout mouse models for reliable ADC testing [3] [8].
  • Val-Ala-PAB shows >50% higher stability in human plasma due to reduced Ces1C recognition. It also resists neutrophil elastase, mitigating dose-limiting thrombocytopenia [4] [8] [10].

  • Cleavage Efficiency:

  • Val-Cit-PAB is cleaved 2× faster by cathepsin B than Val-Ala-PAB (t₁/₂ = 8–12 min vs. 30–50 min) [4].
  • Val-Ala-PAB’s slower cleavage still achieves full payload release in vivo due to prolonged lysosomal retention [10].

  • Hydrophobicity & Aggregation:

  • Val-Cit-PAB’s citrulline residue increases hydrophobicity (cLogP = 3.2), risking ADC aggregation.
  • Val-Ala-PAB’s alanine reduces hydrophobicity (cLogP = 2.1), improving solubility and conjugate homogeneity [4] [8].

Table 3: Comparative Properties of Dipeptide Linkers in ADCs

PropertyVal-Cit-PABVal-Ala-PABClinical Relevance
Cathepsin B Cleavage RateHigh (kcat/Km = 4.5 × 10⁴ M⁻¹s⁻¹)Moderate (kcat/Km = 2.1 × 10⁴ M⁻¹s⁻¹)Faster release ≠ higher efficacy
Plasma Stability (Human)High (t₁/₂ > 72 h)Very High (t₁/₂ > 120 h)Reduces off-target toxicity
Susceptibility to Neutrophil ElastaseHighLowPrevents neutropenia
HydrophobicityHigh (cLogP = 3.2)Moderate (cLogP = 2.1)Minimizes aggregation
Payload CompatibilityMMAE, PBDsDM1, SN-38Flexible ADC design

Data sourced from [3] [4] [8]

Properties

Product Name

Fmoc-Ala-PAB-OH

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]carbamate

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

InChI

InChI=1S/C25H24N2O4/c1-16(24(29)27-18-12-10-17(14-28)11-13-18)26-25(30)31-15-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,16,23,28H,14-15H2,1H3,(H,26,30)(H,27,29)/t16-/m0/s1

InChI Key

NBKLFZDMMXXIMC-INIZCTEOSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.